molecular formula C13H14ClN3O B6625465 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide

3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide

Cat. No.: B6625465
M. Wt: 263.72 g/mol
InChI Key: QXOPZWSUZBEYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a dimethylpyrazolyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide typically involves the reaction of 3-chloro-2-methylbenzoic acid with 1,5-dimethylpyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through crystallization and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1,5-dimethylpyrazol-4-yl)-2-methylbenzamide
  • 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-4-methylbenzamide
  • 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-ethylbenzamide

Uniqueness

3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8-7-12(16-17(8)3)15-13(18)10-5-4-6-11(14)9(10)2/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPZWSUZBEYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.